2-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]-octahydro-1H-isoindole
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Overview
Description
2-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]-octahydro-1H-isoindole is a complex organic compound that features a pyrazole ring fused with a pyrimidine ring and an isoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]-octahydro-1H-isoindole typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the formation of the pyrimidine ring, and finally the construction of the isoindole structure. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and high yield .
Chemical Reactions Analysis
Types of Reactions
2-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]-octahydro-1H-isoindole can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]-octahydro-1H-isoindole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]-octahydro-1H-isoindole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrazolylpyridazine: Another compound with a pyrazole ring, known for its biological activities.
Imidazole derivatives: Known for their broad range of chemical and biological properties.
Uniqueness
2-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]-octahydro-1H-isoindole is unique due to its specific combination of pyrazole, pyrimidine, and isoindole structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H23N5 |
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Molecular Weight |
297.4 g/mol |
IUPAC Name |
2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-1,3,3a,4,5,6,7,7a-octahydroisoindole |
InChI |
InChI=1S/C17H23N5/c1-12-7-13(2)22(20-12)17-8-16(18-11-19-17)21-9-14-5-3-4-6-15(14)10-21/h7-8,11,14-15H,3-6,9-10H2,1-2H3 |
InChI Key |
NAQXAAJTOMXYKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CC4CCCCC4C3)C |
Origin of Product |
United States |
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